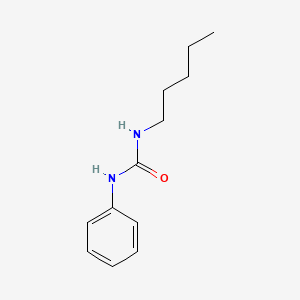
Urea, N-pentyl-N'-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-pentyl-N’-phenyl- is an organic compound that belongs to the class of N-substituted ureas These compounds are characterized by the presence of a urea functional group, where one of the nitrogen atoms is substituted with a pentyl group and the other with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-substituted ureas, including Urea, N-pentyl-N’-phenyl-, can be achieved through several methods. One common method involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. For instance, the reaction of pentylamine with phenyl isocyanate can yield Urea, N-pentyl-N’-phenyl- under mild conditions . Another method involves the reaction of amines with potassium isocyanate in water, which is an environmentally friendly approach .
Industrial Production Methods
Industrial production of N-substituted ureas often involves the use of phosgene as a reagent to generate isocyanates from amines, which then react with other amines to form the desired urea derivatives . This method, although efficient, poses safety and environmental concerns due to the toxicity of phosgene.
Chemical Reactions Analysis
Types of Reactions
Urea, N-pentyl-N’-phenyl- can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles.
Oxidation and Reduction: The phenyl group can undergo oxidation to form phenolic derivatives, while the pentyl group can be reduced to form corresponding amines.
Hydrolysis: The urea group can be hydrolyzed under acidic or basic conditions to yield amines and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Nucleophilic Substitution: Substituted ureas or amines.
Oxidation: Phenolic derivatives.
Reduction: Corresponding amines.
Hydrolysis: Amines and carbon dioxide.
Scientific Research Applications
Urea, N-pentyl-N’-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Urea, N-pentyl-N’-phenyl- involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Urea, N-methyl-N’-phenyl-: Similar structure but with a methyl group instead of a pentyl group.
Urea, N-ethyl-N’-phenyl-: Similar structure but with an ethyl group instead of a pentyl group.
Urea, N-propyl-N’-phenyl-: Similar structure but with a propyl group instead of a pentyl group.
Uniqueness
Urea, N-pentyl-N’-phenyl- is unique due to the presence of the pentyl group, which imparts different chemical and physical properties compared to its shorter-chain analogs. This can affect its solubility, reactivity, and interactions with biological targets, making it a compound of interest for specific applications .
Properties
CAS No. |
91907-79-8 |
|---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-pentyl-3-phenylurea |
InChI |
InChI=1S/C12H18N2O/c1-2-3-7-10-13-12(15)14-11-8-5-4-6-9-11/h4-6,8-9H,2-3,7,10H2,1H3,(H2,13,14,15) |
InChI Key |
RMXZKIFWPBHAPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


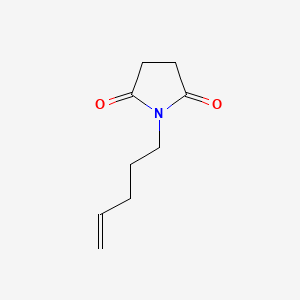

![2-[Dibromo(phenyl)methyl]benzonitrile](/img/structure/B14366914.png)
![1,3,3-Trimethyl-6-(phenylselanyl)-2-oxabicyclo[2.2.2]octane](/img/structure/B14366925.png)
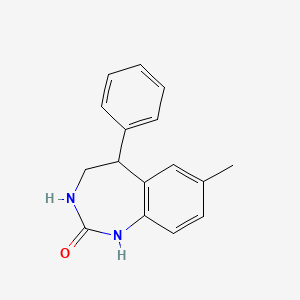
![N-[2-(Methylamino)ethyl]formamide](/img/structure/B14366934.png)

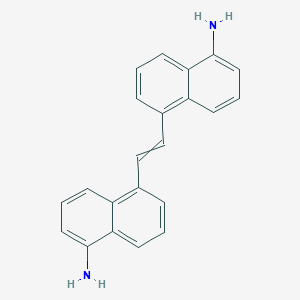

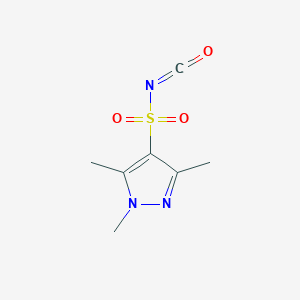
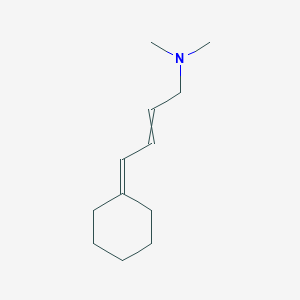

![4-[(Morpholin-4-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione](/img/structure/B14366996.png)
![2-[(4,5-Diphenyl-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B14366998.png)
